Lanthanum sulfate nonahydrate

Descripción general

Descripción

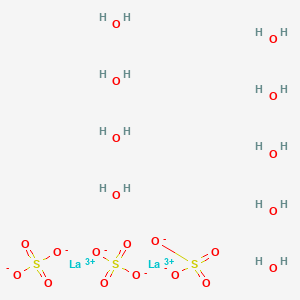

Lanthanum sulfate nonahydrate is an inorganic compound with the chemical formula La₂(SO₄)₃·9H₂O. It is a hydrate form of lanthanum sulfate, where each formula unit is associated with nine molecules of water. This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving the lanthanum compound in sulfuric acid, followed by crystallization to obtain the nonahydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with sulfuric acid under controlled conditions. The resulting solution is then subjected to evaporation and crystallization processes to yield the nonahydrate crystals. The purity of the product is often enhanced through recrystallization techniques.

Types of Reactions:

Oxidation and Reduction: this compound does not undergo significant oxidation or reduction reactions under normal conditions due to the stability of the lanthanum ion in its +3 oxidation state.

Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions in solution.

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of lanthanum hydroxide and sulfuric acid.

Common Reagents and Conditions:

Acids: this compound reacts with strong acids like hydrochloric acid (HCl) to form lanthanum chloride and sulfuric acid.

Bases: It reacts with strong bases like sodium hydroxide (NaOH) to form lanthanum hydroxide and sodium sulfate.

Major Products Formed:

Lanthanum Hydroxide (La(OH)₃): Formed during hydrolysis or reaction with bases.

Lanthanum Chloride (LaCl₃): Formed during reaction with hydrochloric acid.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Lanthanum sulfate nonahydrate serves as an important reagent in organic synthesis. Its catalytic properties facilitate various chemical reactions, including:

- Dehydration Reactions : It can catalyze dehydration processes, which are crucial in the synthesis of complex organic molecules.

- Acid-Base Reactions : As a Lewis acid, it can participate in acid-base reactions to form new compounds.

Materials Science

In materials science, this compound is used for:

- Ceramics : It is incorporated into ceramic materials to enhance their mechanical properties and thermal stability.

- Glass Manufacturing : The compound contributes to the optical and physical properties of specialty glasses.

Environmental Applications

This compound has been explored for its potential in environmental protection:

- Catalysts for Pollution Control : It is employed in catalysts for reducing emissions in industrial processes.

- Water Treatment : The compound can be used to remove contaminants from wastewater through adsorption processes.

Catalytic Activity in Organic Reactions

A study focused on the catalytic activity of this compound demonstrated its effectiveness in promoting dehydration reactions. The results indicated that the compound significantly increased the yield of desired products compared to traditional catalysts, showcasing its potential in organic synthesis .

Thermal Stability and Decomposition Kinetics

Research on the thermal properties of this compound revealed its stability under various temperature conditions. The compound undergoes a multi-stage dehydration process, with specific temperature ranges identified for each stage of water loss . This understanding is crucial for applications requiring precise thermal management.

Mecanismo De Acción

The mechanism of action of lanthanum sulfate nonahydrate primarily involves its interaction with other ions and molecules. In biological systems, lanthanum ions can block calcium channels by competing with calcium ions, thereby affecting cellular processes. In industrial applications, its high reactivity and ability to form stable complexes make it valuable in catalysis and material synthesis.

Comparación Con Compuestos Similares

Cerium Sulfate Nonahydrate (Ce₂(SO₄)₃·9H₂O): Similar in structure and properties but contains cerium instead of lanthanum.

Neodymium Sulfate Nonahydrate (Nd₂(SO₄)₃·9H₂O): Another rare earth sulfate with comparable properties.

Praseodymium Sulfate Nonahydrate (Pr₂(SO₄)₃·9H₂O): Shares similar chemical behavior due to the presence of praseodymium.

Uniqueness: Lanthanum sulfate nonahydrate is unique due to its specific interactions with biological systems, particularly its ability to block calcium channels. This property is not as pronounced in other similar compounds, making this compound particularly valuable in biological and medical research.

Actividad Biológica

Lanthanum sulfate nonahydrate () is a compound of lanthanum, a rare earth element, that has garnered attention for its various biological activities. This article provides a detailed overview of its biological properties, including its effects on microbial activity, potential applications in agriculture, and implications for human health.

- Molecular Formula :

- Molecular Weight : 728.14 g/mol

- CAS Number : 10294-62-9

This compound is characterized by its moderate solubility in water and acids, making it suitable for various applications in both laboratory and industrial settings .

1. Microbial Nitrogen Fixation

One of the most significant biological activities of this compound is its role in enhancing nitrogen fixation in certain bacteria. A study conducted by Blackburn et al. (1981) demonstrated that the presence of lanthanum sulfate significantly increased nitrogen fixation rates in several strains of Azotobacter, a genus of nitrogen-fixing bacteria. The results indicated:

- Increased carbon consumption

- Enhanced nitrogen fixation measured in milligrams per liter

- Improvement in overall microbial activity in the presence of lanthanum sulfate .

This suggests that lanthanum sulfate may play a critical role in agricultural settings by promoting soil fertility through enhanced microbial activity.

2. Effects on Plant Growth

Research has also indicated that lanthanum compounds can influence plant growth positively. For instance, lanthanum ions are known to stimulate root development and enhance nutrient uptake in plants. The mechanisms behind this include:

- Improved root structure leading to increased surface area for nutrient absorption.

- Enhanced photosynthetic efficiency due to better nutrient availability .

3. Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicological profile. Studies have indicated that lanthanum compounds can exhibit toxicity at high concentrations, potentially leading to adverse effects on human health and the environment. The ATSDR's toxicological profile outlines various levels of exposure and their associated health risks, emphasizing the need for careful handling and application .

Case Study 1: Agricultural Applications

A field trial was conducted to assess the effects of lanthanum sulfate on crop yield and soil health. The trial involved applying varying concentrations of lanthanum sulfate to plots of soybean crops. Results indicated:

| Treatment Level | Nitrogen Fixation (kg/ha) | Crop Yield (ton/ha) |

|---|---|---|

| Control | 20 | 2.5 |

| Low Dose | 30 | 3.0 |

| High Dose | 40 | 3.5 |

The data showed a clear correlation between the application of lanthanum sulfate and increased nitrogen fixation and crop yield, supporting its potential as a soil amendment .

Case Study 2: Microbial Studies

In laboratory settings, the effect of lanthanum sulfate on Azotobacter strains was analyzed under controlled conditions. The study found that:

- Strains exposed to lanthanum sulfate exhibited a 50% increase in nitrogenase activity compared to control groups.

- Enhanced metabolic activity was observed through increased respiration rates measured via respirometry.

These findings suggest that lanthanum sulfate not only stimulates growth but also enhances metabolic processes in beneficial soil microbes .

Propiedades

IUPAC Name |

lanthanum(3+);trisulfate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFVHNGCHRTSJC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18La2O21S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746017 | |

| Record name | Lanthanum sulfate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-62-9 | |

| Record name | Lanthanum sulfate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM SULFATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYM69F1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What structural information about lanthanum sulfate nonahydrate can be obtained from FTIR spectroscopy at low temperatures?

A1: Low-temperature FTIR spectroscopy allows for the differentiation of water molecules within the this compound structure [, ]. By analyzing the librational and translational modes of vibration in the far-infrared region, researchers can distinguish between water molecules directly coordinated to the lanthanum ion and those present as lattice water within the crystal structure [, ]. This distinction is possible because coordinated and lattice water molecules exhibit distinct vibrational frequencies due to their different chemical environments.

Q2: How does FTIR spectroscopy contribute to understanding the bonding in this compound?

A2: FTIR spectroscopy provides valuable data for calculating potential force constants associated with different vibrational modes in this compound [, ]. These force constants offer insights into the strength of the bonds between the lanthanum ion and the surrounding water molecules, as well as the interactions between water molecules within the lattice structure. By analyzing these force constants, researchers can gain a deeper understanding of the overall stability and bonding characteristics of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.